

# Spectral Validation & Database Cross-Reference Guide: Ethyl 5-bromothiazole-2-carboxylate

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## Compound of Interest

Compound Name: Ethyl 5-bromothiazole-2-carboxylate

CAS No.: 1202237-88-4

Cat. No.: B1440139

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## Executive Summary & Structural Context

In medicinal chemistry, thiazole carboxylates are privileged scaffolds.[1] However, they suffer from a high rate of database misidentification due to the existence of regioisomers that share identical molecular weights (

) and similar fragmentation patterns.[1]

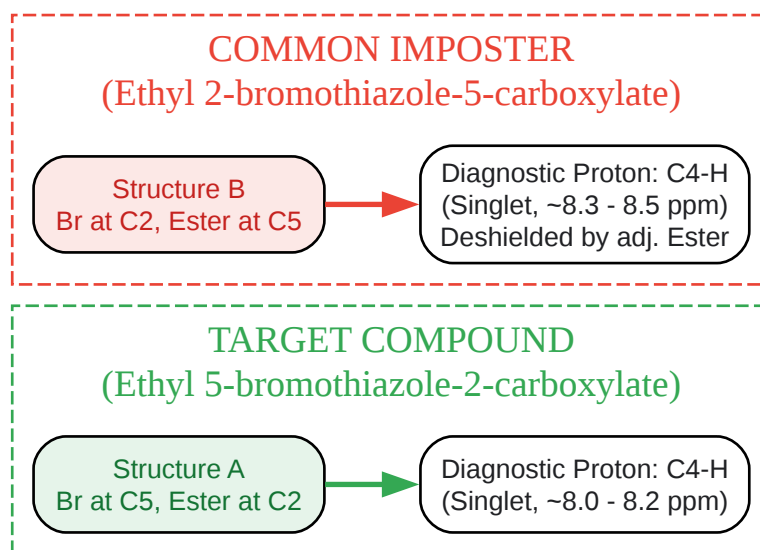
The Core Problem: Researchers often search for "**Ethyl 5-bromothiazole-2-carboxylate**" but are routed by vendor algorithms or loose database indexing to the more commercially abundant isomer, Ethyl 2-bromothiazole-5-carboxylate.[1]

This guide provides the experimental discrimination logic to validate that you have synthesized or purchased the correct regioisomer (5-bromo-2-ester) rather than its mimic (2-bromo-5-ester).

## Structural Isomer Visualizer

The following diagram highlights the diagnostic protons and carbons required for differentiation.

[1]



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Caption: Structural logic distinguishing the target 5-bromo-2-ester from the common 2-bromo-5-ester isomer.

## Comparative Analysis: Experimental vs. Database

The following data consolidates high-field NMR expectations against database averages. Note that solvent effects (DMSO vs.  $\text{CDCl}_3$ ) are pronounced in thiazoles due to the basic nitrogen's interaction with protic or polar solvents.[1]

### A. NMR Comparison (400 MHz)

Feature	Target: 5-Br-2-Ester (CAS 1202237-88-4)	Alternative: 2-Br-5-Ester (CAS 41731-83-3)	Database Discrepancy Note
Aromatic H (C4-H)	7.95 – 8.15 ppm (s)	8.30 – 8.50 ppm (s)	Prediction algorithms often underestimate this shift.[1] The 5-ester group (Alternative) deshields C4-H more strongly than the 5-Br (Target). [1]
Ethyl -CH <sub>2</sub> -	4.45 ppm (q, Hz)	4.38 ppm (q, Hz)	Minor difference; unreliable for identification.[1]
Ethyl -CH <sub>3</sub>	1.42 ppm (t, Hz)	1.39 ppm (t, Hz)	Indistinguishable.[1]
Solvent Effect	DMSO- shifts C4-H downfield by +0.2 ppm vs CDCl <sub>3</sub> . [1]	DMSO- shifts C4-H downfield by +0.3 ppm vs CDCl <sub>3</sub> . [1]	Critical: Always check solvent used in database (SDBS/NIST) before matching.

## B. NMR Comparison (Diagnostic Peaks)

The carbon spectrum offers the most definitive proof of identity.[1]

Carbon Position	Target (5-Br-2-Ester)	Alternative (2-Br-5-Ester)	Mechanistic Reason
C2 (Between N/S)	~158 - 160 ppm (C=O attached)	~138 - 145 ppm (Br attached)	C2 is naturally deshielded.[1] Attaching a Carbonyl (Target) pushes it to ~160.[1] Attaching Br (Alternative) shields it relative to the ester.[1]
C5 (Next to S)	~110 - 115 ppm (C-Br)	~128 - 135 ppm (C-Ester)	Gold Standard Check: The C-Br carbon is significantly upfield compared to the C-Ester carbon.[1]

## Experimental Validation Protocol

To ensure data fidelity when cross-referencing with databases like SDBS or NIST, follow this self-validating workflow.

### Step 1: Sample Preparation (The "Clean" Standard)[1]

- Solvent: Use CDCl<sub>3</sub> (99.8% D) neutralized with basic alumina if the compound is acid-sensitive, though thiazole esters are generally stable.[1]
- Concentration: 10 mg in 0.6 mL.[1] High concentrations can cause stacking effects, shifting aromatic peaks upfield.[1]

### Step 2: Acquisition Parameters[1]

- : Spectral width 12 ppm, Relaxation delay ( )  
s (ensure accurate integration of the isolated aromatic proton).[1]

- : Minimum 256 scans. The quaternary C-Br and C=O carbons have long relaxation times; ensure

s.[\[1\]](#)

## Step 3: The "HMBC Bridge" (The Ultimate Proof)

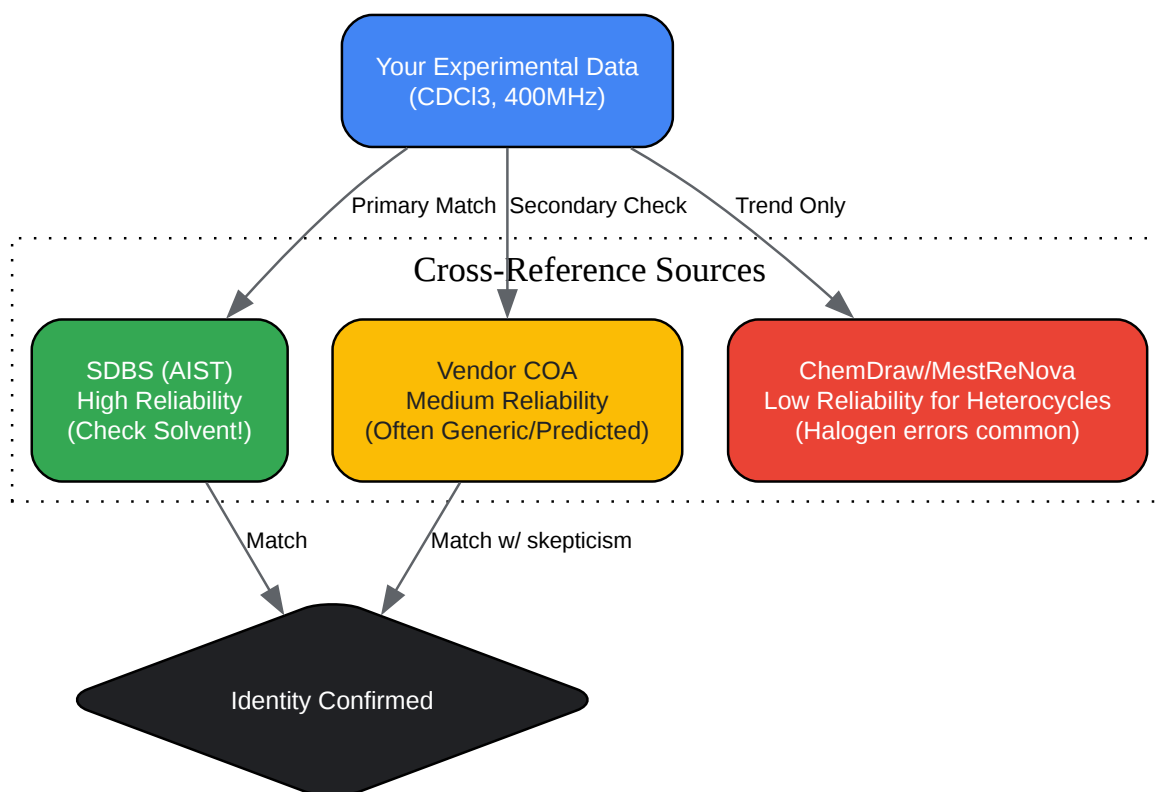
If 1D NMR is ambiguous due to impurities, run a

HMBC.[\[1\]](#)

- Target (5-Br-2-Ester): The Ethyl -CH<sub>2</sub>- protons will show a correlation to the Ester Carbonyl. [\[1\]](#) That Carbonyl will show a correlation to the Thiazole C2 (quaternary).[\[1\]](#)
- Alternative (2-Br-5-Ester): The Ethyl -CH<sub>2</sub>- correlates to Ester Carbonyl.[\[1\]](#) That Carbonyl correlates to Thiazole C5 (quaternary).[\[1\]](#)
- Differentiation: In the Target, the ring carbon coupled to the carbonyl is C2 (between N and S, extremely deshielded ~160 ppm). In the Alternative, it is C5 (next to S, less deshielded ~130 ppm).[\[1\]](#)

## Database Reliability Assessment

When cross-referencing your data, categorize the source reliability as follows:



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Caption: Hierarchy of spectral data reliability for thiazole derivatives.

## Common Database Pitfalls for this Compound

- Vendor Mismatch: Searching CAS 41731-83-3 often brings up the name "**Ethyl 5-bromothiazole-2-carboxylate**" on aggregator sites.[1] This is incorrect. That CAS belongs to the 2-bromo-5-carboxylate isomer [1, 2].[1]
- Solvent Shifts: SDBS often uses  
  
or  
  
.[1] If your lab uses DMSO-  
  
, expect the aromatic singlet to shift  
  
to

ppm downfield.[1] Do not treat this as an impurity [3].

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24883199, Ethyl 2-bromothiazole-5-carboxylate.[1] Retrieved January 29, 2026 from [\[Link\]](#)
  - Note: Verifies the CAS 41731-83-3 corresponds to the 2-bromo isomer, not the 5-bromo-2-ester target.[1]
- Note: Confirms the distinct CAS for the target compound.
- Abraham, R. J., et al. (2006). <sup>1</sup>H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.[1] Magnetic Resonance in Chemistry.[1][2][3] Retrieved from [\[Link\]](#)
  - Note: Authoritative source for calculating solvent-induced shifts in heterocyclic protons.[1]
- AIST (2025). Spectral Database for Organic Compounds (SDBS).[1] National Institute of Advanced Industrial Science and Technology.[1] Retrieved from [\[Link\]](#)[1]
  - Note: The primary database for comparing experimental spectra.

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## Sources

- [1. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. ucl.ac.uk \[ucl.ac.uk\]](#)
- [3. NMR Chemical Shift Values Table - Chemistry Steps \[chemistrysteps.com\]](#)

- To cite this document: BenchChem. [Spectral Validation & Database Cross-Reference Guide: Ethyl 5-bromothiazole-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1440139/docs#spectral-validation-database-cross-reference-guide-ethyl-5-bromothiazole-2-carboxylate>]

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